Positional Selectivity: 3-Carboxylic Acid vs. 2-Carboxylic Acid Regioisomer Lipophilicity Comparison
The 3-carboxylic acid regioisomer of the 6-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold presents a distinct lipophilicity profile compared to the 2-carboxylic acid analog, a critical parameter for central nervous system (CNS) drug design. The target compound (3-COOH) has a computed XLogP3-AA of 1.4, whereas the 2-COOH isomer has an XLogP3-AA of 1.8 [1]. This 0.4 log unit difference represents a 2.5-fold lower partition coefficient, which can be decisive for avoiding excessive lipophilicity-driven promiscuity or toxicity [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 6-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 1780720-24-2): XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (2-COOH isomer is ~2.5-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For procurement decisions, selecting the 3-COOH isomer supports drug discovery programs aiming for lower logP leads, directly impacting lead-likeness and oral bioavailability predictions.
- [1] PubChem (2026) Compound Summary for CID 135393297: 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2167704-97-2 (Accessed: 2 May 2026). View Source
- [2] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
